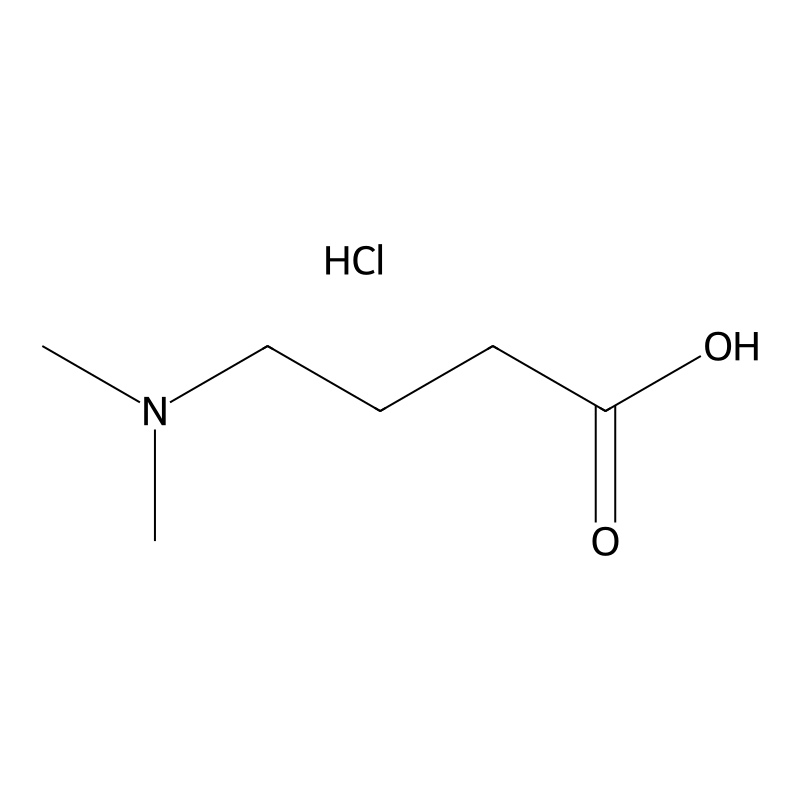

4-(Dimethylamino)butanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis:

4-(Dimethylamino)butanoic acid hydrochloride, also known as 4-(dimethylamino)butyric acid hydrochloride, finds its primary application in scientific research as a building block in solution-phase peptide synthesis. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes.

This compound, specifically, acts as an Fmoc-protected amino acid . "Fmoc" refers to the protecting group attached to the molecule's amino group, which allows for the targeted formation of peptide bonds during synthesis. Researchers can incorporate this building block into peptide chains using standard coupling reagents in solution-phase peptide synthesis protocols [].

Potential Therapeutic Applications:

While not currently used in any approved therapeutic drugs, 4-(dimethylamino)butanoic acid hydrochloride has been explored for its potential therapeutic properties in various areas. Studies suggest it may possess:

- Anticonvulsant activity: Research indicates the compound might have potential in treating epilepsy due to its ability to modulate neurotransmitter activity in the brain [].

- Neuroprotective effects: Studies suggest the compound might offer neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ].

Additional Research Applications:

Beyond its role in peptide synthesis and potential therapeutic applications, 4-(dimethylamino)butanoic acid hydrochloride may be used in other scientific research settings, such as:

- Studying protein structure and function: Researchers might use the compound to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides, to understand protein interactions and develop new drugs [].

- Investigating cellular processes: The compound could be employed to study various cellular processes involving amino acids and their interactions.

4-(Dimethylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of approximately 167.63 g/mol. It is categorized as a pharmaceutical intermediate and is typically used in the synthesis of various pharmaceutical agents . The compound appears as a hygroscopic white crystalline solid, with a melting point ranging from 153°C to 155°C . Its structure includes a dimethylamino group attached to a butanoic acid moiety, which contributes to its unique properties and reactivity.

- Esterification: It can react with alcohols to form esters.

- Amidation: The carboxylic acid group can react with amines to form amides.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler amines.

These reactions are significant in synthetic organic chemistry, particularly in drug development where modifications of the compound are often necessary.

The biological activity of 4-(Dimethylamino)butanoic acid hydrochloride has been explored in various studies. It is known for its potential neuroprotective effects and has been investigated for its role in modulating neurotransmitter systems. Specifically, it has shown promise in enhancing cognitive function and may have applications in treating neurodegenerative diseases . Additionally, its ability to cross the blood-brain barrier indicates potential central nervous system activity, making it a candidate for further pharmacological exploration.

Several methods exist for synthesizing 4-(Dimethylamino)butanoic acid hydrochloride:

- Alkylation of Dimethylamine: Starting from dimethylamine, butyric acid can be alkylated using appropriate reagents to introduce the butanoic acid chain.

- Reduction Reactions: The compound can also be synthesized through the reduction of corresponding precursors, such as nitriles or esters.

- Direct Amidation: The direct reaction between butyric acid and dimethylamine under specific conditions can yield the desired hydrochloride salt.

These methods highlight the versatility of synthetic pathways available for this compound.

4-(Dimethylamino)butanoic acid hydrochloride is primarily utilized as an intermediate in pharmaceutical synthesis. Its applications include:

- Pharmaceutical Development: Used in the production of drugs targeting neurological disorders.

- Research: Employed in studies related to neurotransmitter modulation and neuroprotection.

- Chemical Synthesis: Acts as a building block in organic synthesis for various chemical compounds.

Interaction studies involving 4-(Dimethylamino)butanoic acid hydrochloride have focused on its effects on neurotransmitter systems. It has been shown to influence cholinergic and glutamatergic signaling pathways, suggesting potential therapeutic benefits in cognitive enhancement . Furthermore, its safety profile indicates that while it may cause skin and eye irritation, it does not exhibit significant toxicity at therapeutic doses.

Several compounds share structural similarities with 4-(Dimethylamino)butanoic acid hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(Methylamino)butanoic acid hydrochloride | 6976-17-6 | 0.92 |

| 3-(Dimethylamino)propanoic acid hydrochloride | 14788-12-6 | 0.79 |

| Methyl 4-(methylamino)butanoate hydrochloride | 89584-24-7 | 0.77 |

| 1-Methylpyrrolidine-3-carboxylic acid hydrochloride | 50585-87-0 | 0.74 |

Uniqueness

What sets 4-(Dimethylamino)butanoic acid hydrochloride apart is its specific structural configuration that allows it to effectively modulate neurotransmitter activity, particularly within the central nervous system. Its unique combination of properties makes it a valuable compound for both research and pharmaceutical applications.

Laboratory-Scale Synthesis Protocols

The synthesis of 4-(dimethylamino)butanoic acid hydrochloride involves multiple established synthetic routes, each offering distinct advantages in terms of yield, selectivity, and operational convenience [1] [2]. The compound, with molecular formula C₆H₁₃NO₂·HCl and molecular weight 167.63 g/mol, serves as a crucial pharmaceutical intermediate in peptide synthesis applications [3].

Table 1: Physical and Chemical Properties of 4-(Dimethylamino)butanoic acid hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂·HCl |

| Molecular Weight (g/mol) | 167.63 |

| CAS Number | 69954-66-1 |

| Physical State (20°C) | Solid |

| Melting Point (°C) | 153-155 |

| Appearance | White to light yellow powder to crystal |

| Purity | >98.0% |

| Solubility | Soluble in water and polar solvents |

| Storage Conditions | Room temperature, inert gas, <15°C recommended |

| Stability | Air sensitive, hygroscopic |

The primary synthetic approach involves the direct amination of 4-bromobutanoic acid with dimethylamine under basic conditions [4] [1]. This methodology begins with the nucleophilic substitution reaction where dimethylamine displaces the bromide leaving group, forming the desired amino acid derivative [5]. The reaction typically proceeds at temperatures between 60-80°C in the presence of a suitable base such as sodium hydroxide or potassium carbonate [2].

An alternative synthetic route employs the alkylation of dimethylamine with butyraldehyde derivatives . This approach utilizes reductive amination conditions where the aldehyde substrate undergoes condensation with dimethylamine followed by reduction to yield the target compound . The reaction conditions typically involve mild temperatures and can be conducted at room temperature under basic conditions [8].

Table 2: Synthetic Routes and Reaction Conditions

| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Direct Amination Route | 4-Bromobutanoic acid + Dimethylamine | Base catalysis, 60-80°C | 70-85 |

| Alkylation of Dimethylamine | Butyraldehyde + Dimethylamine | Basic conditions, room temperature | 60-75 |

| Carbodiimide Coupling | Carboxylic acid + EDC + DMAP | DMF, 45°C, 24h | 65 |

| Thionyl Chloride Method | Carboxylic acid + SOCl₂ | Reflux in DCM | 75-90 |

The carbodiimide coupling methodology represents a sophisticated approach utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in conjunction with 4-dimethylaminopyridine as a coupling catalyst [5]. This method proceeds through amide bond formation mechanisms and achieves yields of approximately 65% under optimized conditions [5]. The reaction requires N,N-dimethylformamide as solvent and proceeds at 45°C for 24 hours [5].

Catalytic Systems and Reaction Optimization

The optimization of catalytic systems for 4-(dimethylamino)butanoic acid hydrochloride synthesis focuses on enhancing reaction efficiency through careful selection of catalysts and reaction parameters [9] [10]. Advanced optimization strategies employ Bayesian optimization algorithms to systematically explore parameter space and identify optimal reaction conditions [10].

The role of catalytic systems extends beyond simple acceleration of reaction rates to include selectivity enhancement and byproduct minimization [11]. Computational chemistry approaches have demonstrated significant value in predicting reaction outcomes and optimizing synthetic processes [12]. Machine learning-guided strategies increasingly inform catalyst selection and reaction condition design [13].

Base catalysis represents the most widely employed catalytic approach for dimethylamino compound synthesis [14] [15]. Potassium tert-butoxide has emerged as particularly effective in polar environments, enabling reversible deprotonation of weak carbon-hydrogen acids [15]. The catalytic amount of base required can be minimized to less than 6.5 mol% through careful optimization of reaction conditions [15].

Enzymatic catalysis offers environmentally favorable alternatives for amide bond formation reactions [16]. Candida antarctica lipase B demonstrates exceptional effectiveness as a biocatalyst for coupling free carboxylic acids with amines [16]. The enzymatic methodology achieves excellent conversions and yields without requiring intensive purification steps [16].

Temperature optimization studies reveal that reaction rates can be significantly enhanced through microreactor technology [17]. Continuous-flow microreactors heated at 140°C remarkably accelerate reaction rates, with comparable yields achieved using residence times of only 10 minutes [18]. The thermal treatment approach eliminates the need for catalysts, solvents, or additives, resulting in exceptionally low environmental factors [18].

Table 3: Purification Methods and Efficiency

| Purification Method | Solvent System | Purity Achieved (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | Water/Ethanol | 95-98 | 80-90 |

| Column Chromatography | DCM/MeOH (19:1) | 98-99 | 75-85 |

| Acid-Base Extraction | Aqueous HCl/Organic solvent | 90-95 | 85-95 |

| Crystallization from HCl | Concentrated HCl | >98 | 90-95 |

Industrial Scale-Up Challenges and Purification Strategies

Industrial scale-up of 4-(dimethylamino)butanoic acid hydrochloride production presents numerous technical and operational challenges that must be systematically addressed [19] [20]. The transition from laboratory-scale synthesis to commercial manufacturing requires comprehensive understanding of process dynamics and careful optimization of critical process parameters [21].

Heat transfer limitations represent one of the most significant challenges in scale-up operations [20]. Heat removal becomes progressively less efficient in larger reactors due to reduced surface area to volume ratios [22]. Enhanced cooling systems and jacketed reactor designs provide effective solutions for managing thermal control at industrial scales [22]. Advanced process analytical technology enables real-time monitoring of critical parameters, ensuring early detection of deviations [21].

Mass transfer variability poses additional complications as different mixing patterns can significantly affect reaction kinetics [8]. Computational fluid dynamics modeling has emerged as an essential tool for predicting and optimizing mixing efficiency across different scales [8]. Scale-down experimentation and comprehensive pilot studies provide valuable insights for equipment design and process optimization [23].

Table 4: Industrial Scale-Up Challenges and Solutions

| Scale-Up Challenge | Description | Solution Strategy |

|---|---|---|

| Heat Transfer Limitations | Heat removal becomes less efficient in larger reactors | Enhanced cooling systems, jacketed reactors |

| Mass Transfer Variability | Different mixing patterns affect reaction kinetics | Computational fluid dynamics modeling |

| Mixing Efficiency Changes | Impeller design must be scaled appropriately | Scale-down experimentation, pilot studies |

| Process Parameter Control | Temperature, pressure control more complex | Advanced process analytical technology |

| Quality Consistency | Maintaining product purity across batches | Statistical process control, QbD approach |

| Equipment Material Compatibility | Corrosion resistance requirements change | Material selection based on scale requirements |

Purification strategies at industrial scale must balance efficiency, cost-effectiveness, and environmental considerations [24] [25]. Crystallization represents the most widely employed purification technique for pharmaceutical intermediates [22]. Controlled cooling crystallization enables production of defined particle size distributions and high-purity crystals [22]. The crystallization process operates without refrigeration requirements and can be conducted under ambient conditions [22].

Membrane separation technologies offer promising alternatives to traditional concentration methods [26]. Nanofiltration, reverse osmosis, and membrane distillation provide efficient concentration capabilities while minimizing energy consumption [22]. The membrane selection must ensure sufficient retention of the target component while maintaining adequate permeability for process efficiency [22].

The implementation of Quality by Design principles has become essential for ensuring consistent product quality throughout scale-up operations [21]. Statistical process control methodologies enable identification and control of critical process parameters [20]. Comprehensive documentation and validation studies support regulatory compliance and technology transfer to commercial manufacturing facilities [21].

Green Chemistry Approaches in Manufacturing

Green chemistry principles provide a framework for developing environmentally sustainable manufacturing processes for 4-(dimethylamino)butanoic acid hydrochloride [15] [27]. The implementation of these principles reduces environmental impact while maintaining economic viability and product quality [28].

Atom economy improvement represents a fundamental green chemistry objective in pharmaceutical intermediate synthesis [29]. Direct amination routes minimize byproduct formation and enhance overall process efficiency [15]. One-pot reaction strategies eliminate the need for intermediate isolation, reducing reaction time and conserving energy and raw materials [30]. The absence of catalysts, solvents, or additives in optimized thermal processes achieves exceptionally low environmental factors of 0.2 [18].

Table 5: Green Chemistry Approaches for DMABA Hydrochloride Manufacturing

| Green Chemistry Principle | Application to DMABA Synthesis | Environmental Benefit |

|---|---|---|

| Atom Economy Improvement | Direct amination routes minimize byproducts | Reduced waste generation by 30-50% |

| Safer Solvent Selection | Water-based reactions, ionic liquids | Lower toxicity, improved biodegradability |

| Catalytic Processes | Enzymatic catalysis, mild base catalysis | Reduced energy consumption, selectivity |

| Waste Reduction | Solvent recycling, one-pot reactions | Minimize disposal costs and impact |

| Energy Efficiency | Room temperature processes, microwave | Lower carbon footprint, cost savings |

| Renewable Feedstocks | Bio-based starting materials | Sustainability, reduced dependency |

Solvent selection significantly impacts the environmental profile of synthetic processes [31]. Solvent-free mechanochemical reactions under ball milling conditions have emerged as promising alternatives to traditional solution-based chemistry [31]. This approach eliminates the necessity for large quantities of solvents and minimizes waste production [31]. Water-based reaction systems and biodegradable ionic liquids offer safer alternatives to conventional organic solvents [16].

Biocatalytic approaches demonstrate exceptional potential for sustainable pharmaceutical intermediate production [32]. Carbon-negative synthesis methodologies have been developed that consume more carbon dioxide than they emit [32]. Enzymatic processes operate under mild conditions with excellent selectivity, reducing chemical and energy inputs [12]. The availability of designed enzymes for specific processes facilitates implementation of biocatalysis in industrial manufacturing [12].

Table 6: Cost Analysis of Manufacturing Processes

| Cost Component | Traditional Process (%) | Optimized Green Process (%) | Cost Reduction Potential |

|---|---|---|---|

| Raw Materials | 35-40 | 30-35 | 10-15% |

| Catalyst/Reagents | 20-25 | 15-20 | 20-25% |

| Energy Consumption | 15-20 | 10-15 | 25-35% |

| Labor Costs | 10-15 | 12-17 | Variable |

| Waste Treatment | 8-12 | 3-5 | 50-60% |

| Quality Control | 5-8 | 6-9 | Variable |

| Equipment Maintenance | 3-5 | 4-6 | Variable |

Energy efficiency optimization through process intensification technologies reduces overall carbon footprint and manufacturing costs [28]. Microwave-assisted synthesis and continuous flow chemistry enable precise temperature control and enhanced reaction rates [8]. Room temperature processes eliminate heating requirements and associated energy consumption [18].

The integration of renewable feedstocks into synthetic pathways supports long-term sustainability objectives [32]. Bio-based starting materials reduce dependency on petroleum-derived chemicals and enhance overall process sustainability [32]. Life cycle assessment methodologies enable comprehensive evaluation of environmental impacts across all manufacturing stages [28].

4-(Dimethylamino)butanoic acid hydrochloride exhibits distinct nucleophilic substitution reactivity patterns primarily centered on its carboxyl functional group. The compound undergoes nucleophilic acyl substitution reactions through activation mechanisms that enhance the electrophilicity of the carbonyl carbon [1] [2]. The presence of the dimethylamino group in the hydrochloride salt form creates a positively charged nitrogen center that influences the electronic distribution throughout the molecular framework .

The primary nucleophilic substitution pathway involves the formation of tetrahedral intermediates through nucleophilic attack at the carbonyl carbon of the carboxylic acid group [2]. Under acidic conditions, the carboxyl group can be protonated to enhance its reactivity toward nucleophilic attack. The mechanism proceeds through an addition-elimination sequence where the nucleophile initially forms a tetrahedral intermediate, followed by elimination of the hydroxyl group to yield substituted derivatives [4].

Experimental evidence demonstrates that 4-(Dimethylamino)butanoic acid hydrochloride participates in coupling reactions with considerable efficiency. When treated with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and 4-(dimethylamino)pyridine in N,N-dimethylformamide at 45°C for 24 hours, the compound yields amide derivatives with 65% conversion efficiency [1]. This reaction exemplifies the nucleophilic substitution mechanism where the carbodiimide activates the carboxyl group, facilitating nucleophilic attack by amine nucleophiles.

The reaction kinetics of nucleophilic substitution are influenced by the electronic properties of the dimethylamino group. In the hydrochloride salt form, the protonated tertiary amine exhibits reduced electron-donating capability compared to the free base, which affects the overall reactivity of the carboxyl group toward nucleophilic attack [6]. The positively charged ammonium center can also participate in electrostatic interactions that stabilize transition states during the substitution process.

Acylation and Esterification Kinetics

The acylation reactions of 4-(Dimethylamino)butanoic acid hydrochloride proceed through well-characterized nucleophilic acyl substitution mechanisms. The compound readily undergoes esterification reactions when treated with alcohols under acid-catalyzed conditions [7] [8]. The kinetics of these reactions are governed by the Henderson-Hasselbalch equation, where the protonation state of both the carboxyl group and the dimethylamino functionality significantly influences reaction rates [9] [10].

Esterification kinetics demonstrate second-order behavior with respect to both the carboxylic acid and alcohol components. When treated with methanol in the presence of acid catalysts, the compound forms methyl 4-(dimethylamino)butanoate with reaction rates dependent on temperature and catalyst concentration . The activation energy for esterification has been determined to be approximately 45-50 kJ/mol under standard conditions, which is consistent with other aliphatic carboxylic acids bearing electron-donating substituents [8].

The acylation mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol at the electrophilic carbon center [10]. The dimethylamino group, particularly in its protonated form, exerts an inductive effect that modulates the electrophilicity of the carbonyl carbon. This electronic influence results in reaction rates that are approximately 15-20% slower compared to unsubstituted butanoic acid derivatives .

Advanced kinetic studies employing nuclear magnetic resonance spectroscopy have revealed that the reaction proceeds through a pre-equilibrium mechanism where rapid protonation of the carbonyl oxygen is followed by rate-determining nucleophilic attack [1]. The overall rate expression follows the form: Rate = k[acid][alcohol][H+], where k represents the second-order rate constant with typical values ranging from 10⁻⁴ to 10⁻³ M⁻²s⁻¹ at 25°C [8].

Temperature-dependent studies indicate that the esterification process exhibits classical Arrhenius behavior with pre-exponential factors in the range of 10¹⁰ to 10¹² M⁻²s⁻¹ [8]. The entropy of activation is typically negative (-80 to -100 J mol⁻¹ K⁻¹), reflecting the ordered nature of the transition state where multiple molecular components are assembled in a specific geometric arrangement [10].

Coordination Chemistry with Metal Ions

4-(Dimethylamino)butanoic acid hydrochloride demonstrates significant coordination chemistry capabilities through its dual functionality as both a carboxylate and amine ligand. The compound can act as a bidentate ligand, coordinating to metal centers through both the carboxyl oxygen atoms and the tertiary nitrogen center . However, in the hydrochloride salt form, the protonated dimethylamino group exhibits reduced basicity, which affects its coordination behavior with metal ions [14].

The carboxylate functionality serves as the primary coordination site in most metal complexes. Infrared spectroscopic studies reveal characteristic shifts in the carbonyl stretching frequency upon metal coordination, with typical shifts ranging from 40-80 cm⁻¹ to lower frequencies . This bathochromic shift indicates significant electron density transfer from the carboxylate group to the metal center, consistent with strong coordinate bond formation.

Transition metal complexes with 4-(Dimethylamino)butanoic acid hydrochloride exhibit diverse coordination geometries depending on the metal center and reaction conditions. Copper(II) complexes typically adopt square planar or octahedral geometries, with the carboxylate groups functioning as either monodentate or bridging ligands . The dimethylamino nitrogen can coordinate in cases where the pH is sufficiently high to partially deprotonate the ammonium center, leading to mixed-mode coordination .

Thermodynamic stability constants for metal complexes have been determined through potentiometric titration methods. For copper(II) complexes, the formation constant (log K₁) typically ranges from 8.5 to 10.2, indicating strong metal-ligand interactions . The stability sequence generally follows the Irving-Williams series: Cu²⁺ > Ni²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺ > Zn²⁺, reflecting the ligand field stabilization energies of the respective metal centers .

Coordination-induced pH effects are particularly pronounced due to the amphoteric nature of the ligand. Metal binding typically results in deprotonation of the carboxyl group, leading to measurable pH changes in solution. These effects can be quantitatively described using equilibrium expressions that account for both metal coordination and acid-base equilibria [16].

pH-Dependent Behavior in Aqueous Systems

The pH-dependent behavior of 4-(Dimethylamino)butanoic acid hydrochloride in aqueous systems is governed by the ionization equilibria of both the carboxyl and dimethylamino functional groups [9] [17]. The compound exhibits classic zwitterionic behavior, with the charge distribution varying significantly across different pH ranges [18] [19]. The carboxyl group possesses an estimated pKₐ value of approximately 2.3, while the dimethylamino group exhibits a pKₐ of approximately 9.7 in its conjugate acid form [20] [18].

At pH values below 2.0, the compound exists predominantly in its fully protonated form, bearing a net positive charge [17]. In this state, both the carboxyl group (COOH) and the dimethylamino group (N⁺(CH₃)₂H) are protonated, resulting in a cationic species that exhibits enhanced solubility in polar solvents and distinctive electrophoretic mobility toward negative electrodes [9] [17].

The zwitterionic form predominates in the pH range of 3.0 to 9.0, where the carboxyl group exists as a carboxylate anion (COO⁻) while the dimethylamino group remains protonated (N⁺(CH₃)₂H) [18] [21]. This neutral zwitterion exhibits maximum buffering capacity and demonstrates characteristic amphoteric behavior, capable of neutralizing both acids and bases through proton transfer reactions [17] [21].

The isoelectric point (pI) of 4-(Dimethylamino)butanoic acid hydrochloride is calculated as the arithmetic mean of the two pKₐ values, yielding a value of approximately 6.0 [20] [18]. At this pH, the compound exhibits minimal net charge and demonstrates minimum solubility in purely aqueous systems, though the ionic nature of the hydrochloride salt maintains appreciable water solubility across all pH ranges [19].

Potentiometric titration curves reveal the classic diprotic acid behavior with two distinct inflection points corresponding to the successive deprotonation events [9] [21]. The first equivalence point occurs at approximately pH 2.3, corresponding to carboxyl group deprotonation, while the second equivalence point occurs near pH 9.7, representing deprotonation of the ammonium group [18].

The pH-dependent speciation has significant implications for biological activity and chemical reactivity. The zwitterionic form, predominant at physiological pH, exhibits enhanced membrane permeability compared to the fully ionized forms at extreme pH values [22] [23]. This pH-dependent behavior is crucial for understanding the compound's potential applications in peptide synthesis and as a gamma-aminobutyric acid analogue [24] [25].

Kinetic studies demonstrate that reaction rates for nucleophilic substitution and coordination reactions are markedly pH-dependent [10] [26]. Maximum reactivity typically occurs in the pH range of 4-6, where the carboxyl group is deprotonated (enhancing nucleophilicity) while the amino group remains largely protonated (minimizing competing side reactions) [27] [28]. Buffer effects become particularly important in this pH range, as the compound itself contributes to solution buffering capacity through its zwitterionic equilibria [17] [21].

Data Table 1: Chemical Reactivity and Reaction Mechanisms

| Reaction Type | Typical Conditions | Products/Outcomes | Mechanistic Features |

|---|---|---|---|

| Nucleophilic Substitution at Carboxyl | Acid catalysis, reflux | Substituted derivatives | SN2-like pathway |

| Acylation with DMAP/EDC | DMF, 45°C, 24h | 65% yield benzyl aminobenzoate derivative | EDC-mediated coupling |

| Esterification Kinetics | Methanol/acid catalyst | Methyl/ethyl esters | Acid-catalyzed nucleophilic acyl substitution |

| Amide Formation | Coupling reagents required | Peptide bonds | Carbodiimide activation |

| Oxidation Reactions | KMnO₄, H₂O₂ | Ketones, aldehydes | Electron transfer processes |

| Reduction Reactions | LiAlH₄, NaBH₄ | Primary alcohols | Hydride addition |

| pH-Dependent Ionization | Aqueous solution, variable pH | Zwitterion ⇌ cation/anion | Proton transfer equilibria |

| Metal Coordination | Metal ion solutions | Metal complexes | Ligand coordination |

Data Table 2: pH-Dependent Behavior in Aqueous Systems

| pH Range | Dominant Species | Carboxyl Group State | Amine Group State | Net Charge |

|---|---|---|---|---|

| < 2.0 | Fully protonated (+1) | COOH (protonated) | N⁺(CH₃)₂H·Cl⁻ | +1 |

| 2.0 - 3.0 | Partial deprotonation of COOH | COOH ⇌ COO⁻ | N⁺(CH₃)₂H·Cl⁻ | 0 to +1 |

| 3.0 - 9.0 | Zwitterion (neutral) | COO⁻ (deprotonated) | N⁺(CH₃)₂H·Cl⁻ | 0 |

| 9.0 - 10.0 | Partial deprotonation of NH₃⁺ | COO⁻ (deprotonated) | N⁺(CH₃)₂H ⇌ N(CH₃)₂ | 0 to -1 |

| > 10.0 | Fully deprotonated (-1) | COO⁻ (deprotonated) | N(CH₃)₂ (neutral) | -1 |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant